Bis-PEG13-TFP ester
Description
Overview of Poly(ethylene glycol) (PEG) Linkers in Synthetic Chemistry and Chemical Biology
Poly(ethylene glycol), or PEG, is a polyether compound with a wide range of applications in medicine and chemistry. In the context of bioconjugation and chemical synthesis, PEG chains are frequently used as flexible linkers or spacers to connect different molecular entities. thermofisher.comthermofisher.com The popularity of PEG linkers stems from several advantageous properties. thermofisher.comvwr.com
Key properties of PEG linkers include:
Hydrophilicity: PEG is highly soluble in water and many organic solvents, a property that can be conferred to the molecules it modifies. thermofisher.comresearchgate.net This enhanced solubility is crucial when working with hydrophobic molecules or large proteins that might otherwise aggregate and precipitate in aqueous buffers. vwr.com
Biocompatibility: PEG is known for being biologically inert, non-toxic, and non-immunogenic. thermofisher.comresearchgate.net This makes it an ideal component for in-vivo applications, as it can help reduce the immunological response to a conjugated molecule. vwr.com
Flexibility and Size: The PEG chain provides a flexible, defined-length spacer arm between conjugated molecules. This separation can be critical for overcoming steric hindrance, allowing complex molecules like antibodies and enzymes to maintain their native conformation and function after modification. vwr.com The length of the PEG linker can be precisely controlled during synthesis, offering a range of spacer lengths to suit specific applications. thermofisher.comnih.gov
These attributes make PEG linkers essential for applications such as the PEGylation of proteins to increase their stability and circulation time, the creation of antibody-drug conjugates (ADCs), and the surface modification of nanoparticles for drug delivery. cd-bioparticles.netjenkemusa.com
The Role of Activated Esters as Amine-Reactive Functional Groups in Research Contexts
In bioconjugation, the formation of stable covalent bonds between a labeling reagent and a target biomolecule is essential. Primary amines (–NH2), found on the N-terminus of proteins and on the side chains of lysine (B10760008) residues, are abundant and highly nucleophilic targets for such modifications. lumiprobe.comlumiprobe.comthermofisher.com Activated esters are a class of reagents specifically designed to react efficiently with these primary amines to form stable amide bonds. lumiprobe.comthermofisher.com
While several types of activated esters exist, such as N-hydroxysuccinimide (NHS) esters, 2,3,5,6-tetrafluorophenyl (TFP) esters have gained prominence due to their distinct reactivity and stability profile. lumiprobe.comthieme-connect.com TFP esters react with primary and secondary amines to form the same stable amide linkage as NHS esters. wikipedia.org However, a key advantage of TFP esters is their increased stability, particularly in aqueous solutions at the basic pH levels often required for amine labeling. lumiprobe.comthieme-connect.com They are less susceptible to spontaneous hydrolysis compared to NHS esters, which can degrade quickly in water, especially at pH values above 8. wikipedia.orgresearchgate.net This greater hydrolytic stability means that reactions with TFP esters can be more efficient and provide higher yields of the desired conjugate. thieme-connect.com
The reaction between a TFP ester and a primary amine proceeds via nucleophilic acyl substitution, resulting in the formation of a covalent amide bond and the release of 2,3,5,6-tetrafluorophenol (B1216870) (TFP-OH) as a byproduct. thieme-connect.com This reliable and specific reaction makes TFP esters a valuable tool for labeling proteins, peptides, and other amine-containing molecules. lumiprobe.com
Specific Contextualization of Bis-PEG13-TFP Ester as a Homobifunctional Polyether Reagent
This compound integrates the features of a PEG linker and TFP activated esters into a single, powerful reagent. It is classified as a homobifunctional crosslinker, meaning it possesses two identical reactive groups (X) at either end of a spacer, following the general structure X-PEG-X. cd-bioparticles.netjenkemusa.combroadpharm.com In this specific case, the reactive group 'X' is a TFP ester, and the spacer is a discrete PEG chain composed of 13 ethylene (B1197577) glycol units.
The structure allows the reagent to covalently link two molecules that contain primary amine groups. The process occurs in a single-step reaction where the two TFP esters at each end of the PEG chain react with amine groups on the target molecules, forming two stable amide bonds and effectively "bridging" them. vwr.com This can be used to create dimers from monomers or to induce intramolecular crosslinks within a single large molecule. thermofisher.com
The central PEG13 chain provides a long, hydrophilic, and flexible spacer of a defined length. This is particularly useful in proteomics and other biological research for studying protein-protein interactions, where maintaining a specific distance between the cross-linked sites is important. vwr.com The hydrophilic nature of the PEG spacer enhances the solubility of the reagent and the resulting conjugate, which is beneficial for subsequent analysis. thermofisher.comvwr.com
The use of TFP esters as the reactive ends provides the stability and reactivity advantages discussed previously, ensuring efficient cross-linking with minimal hydrolysis-related side reactions. thieme-connect.combroadpharm.com This combination of a discrete-length hydrophilic PEG spacer and stable amine-reactive TFP esters makes this compound a specialized tool for creating precisely defined molecular conjugates in advanced research. creative-biolabs.com
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C42H58F8O17 | broadpharm.com |
| Molecular Weight | 986.9 g/mol | broadpharm.com |
| Appearance | Varies (often a solid or oil) | N/A |
| Purity | Typically ≥95% or ≥98% | broadpharm.comcreative-biolabs.com |
| Storage Condition | -20°C | broadpharm.com |
Table 2: Functional Components of this compound
| Component | Type | Function |
|---|---|---|
| Poly(ethylene glycol) | Polyether Spacer | Provides hydrophilicity, flexibility, and a defined distance between reactive ends. thermofisher.comvwr.com |
| TFP Ester | Amine-Reactive Group | Forms stable amide bonds with primary amines; offers high stability against hydrolysis. lumiprobe.comthieme-connect.comwikipedia.org |
Properties
Molecular Formula |
C42H58F8O17 |
|---|---|
Molecular Weight |
986.9 g/mol |
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-oxo-3-(2,3,5,6-tetrafluorophenoxy)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C42H58F8O17/c43-31-29-32(44)38(48)41(37(31)47)66-35(51)1-3-53-5-7-55-9-11-57-13-15-59-17-19-61-21-23-63-25-27-65-28-26-64-24-22-62-20-18-60-16-14-58-12-10-56-8-6-54-4-2-36(52)67-42-39(49)33(45)30-34(46)40(42)50/h29-30H,1-28H2 |
InChI Key |
XYYAKMABDVCZII-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F)F)F |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Considerations of Bis Peg13 Tfp Ester
Principles of Nucleophilic Acyl Substitution in Tetrafluorophenyl (TFP) Ester Reactions
The core chemical transformation involving Bis-PEG13-TFP ester is nucleophilic acyl substitution. In this reaction, a nucleophile attacks the electrophilic carbonyl carbon of the TFP ester. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the tetrafluorophenol leaving group and forming a new, stable bond with the nucleophile. vanderbilt.edubyjus.com
Reaction Pathways with Primary Amine Nucleophiles to Form Amide Bonds
The most prominent reaction of this compound is its reaction with primary amines to form highly stable amide bonds. broadpharm.combroadpharm.com This process, known as aminolysis, is a cornerstone of bioconjugation techniques. vanderbilt.edunih.govchemistrysteps.com
The reaction proceeds via a nucleophilic acyl substitution mechanism. chemistrysteps.com The non-protonated primary amine, acting as the nucleophile, attacks the carbonyl carbon of the TFP ester. vaia.comucsd.edu This is followed by the departure of the TFP group, a good leaving group, resulting in the formation of a stable amide linkage. chemistrysteps.com This reaction is efficient and widely used for labeling and crosslinking proteins and other biomolecules containing accessible lysine (B10760008) residues or N-terminal amines. broadpharm.comnih.gov The optimal pH for this reaction is typically in the range of 7.5 to 8.0. vulcanchem.com
Reaction of this compound with a primary amine: R¹-NH₂ + (TFP)-O-CO-PEG-CO-O-(TFP) + H₂N-R² → R¹-NH-CO-PEG-CO-NH-R² + 2 TFP-OH
Potential Reactivity with Hydroxyl Nucleophiles to Form Ester Linkages
While less common than the reaction with amines, this compound can also react with hydroxyl nucleophiles, such as those found in alcohols or on molecules with exposed hydroxyl groups. broadpharm.comsigmaaldrich.com This reaction, known as alcoholysis, results in the formation of a new ester linkage. vanderbilt.educhemistrystudent.com
Similar to aminolysis, this is a nucleophilic acyl substitution reaction where the hydroxyl group attacks the carbonyl carbon of the TFP ester. vanderbilt.edu However, the reaction with alcohols is generally less favorable than with amines because alcohols are weaker nucleophiles. chemistrysteps.com The reaction can be catalyzed by acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to attack by the alcohol. masterorganicchemistry.com This potential for side reactions with hydroxyl groups is an important consideration in experimental design, particularly when working with molecules that have both amine and hydroxyl functionalities. sigmaaldrich.com
Comparative Hydrolytic Stability and Reaction Kinetics in Aqueous Solutions
A significant advantage of TFP esters in aqueous environments is their enhanced stability against hydrolysis compared to other commonly used activated esters, most notably N-Hydroxysuccinimide (NHS) esters. researchgate.netthermofisher.cnresearchgate.net This stability has profound implications for the efficiency and control of conjugation reactions.
Enhanced Stability Against Spontaneous Hydrolysis Relative to N-Hydroxysuccinimide (NHS) Esters
TFP esters exhibit greater resistance to spontaneous hydrolysis in aqueous solutions than NHS esters. broadpharm.comresearchgate.netresearchgate.net This increased stability is particularly pronounced under the neutral to slightly basic pH conditions (pH 7-9) typically employed for bioconjugation reactions. broadpharm.comnih.govwindows.net For instance, at pH 8.0, the hydrolysis rate of TFP esters is reported to be about three-fold slower than that of NHS esters. At a more basic pH of 10, TFP surfaces have demonstrated an almost 10-fold longer half-life compared to their NHS counterparts. nih.gov This difference in stability means that this compound persists longer in its active, amine-reactive form during a conjugation procedure, reducing the amount of reagent lost to the competing hydrolysis side reaction. nih.govthermofisher.cn
| pH | Half-Life Difference (TFP vs. NHS) |
| 7.0 | 1.9x longer for TFP |
| 8.0 | 3.0x longer for TFP |
| 10.0 | 8.5x longer for TFP |
| Data derived from studies on self-assembled monolayers. nih.gov |
Kinetic Analysis of Conjugation Efficiency under Varying pH Conditions in Research Settings
The rate of both the desired conjugation reaction and the competing hydrolysis reaction is pH-dependent. nih.gov For TFP esters, the optimal pH for reacting with primary amines is generally between 7.5 and 8.0. vulcanchem.com While the rate of hydrolysis increases with increasing pH for both TFP and NHS esters, the slower hydrolysis of TFP esters provides a wider and more favorable window for efficient conjugation. nih.gov
Research has shown that at higher pH values, such as pH 10, the competing hydrolysis of NHS esters can significantly decrease the density of molecules coupled to a surface. nih.gov In contrast, the greater stability of TFP esters at this pH allows for a much higher coupling efficiency. nih.gov For example, DNA arrays prepared on TFP-functionalized surfaces at pH 10 showed a five-fold greater surface density of DNA molecules compared to those prepared on analogous NHS surfaces. nih.govresearchgate.net
Implications of Differential Stability for Reaction Control and Product Yield in Laboratory Synthesis
The superior hydrolytic stability of this compound directly translates to better control over the conjugation reaction and higher product yields. thermofisher.cn Because the TFP ester is less prone to premature hydrolysis, more of the reagent remains available to react with the target amine-containing molecule. researchgate.netthieme-connect.com This can lead to a higher degree of labeling and more reproducible results. broadpharm.com
The enhanced stability allows for more flexibility in reaction conditions, including longer incubation times if necessary, without a significant loss of the reactive ester. thermofisher.cn This improved control is particularly valuable when working with low concentrations of reactants or when aiming for a specific degree of labeling. thermofisher.cn Ultimately, the reduced impact of the hydrolysis side-reaction when using TFP esters contributes to more efficient and predictable laboratory syntheses of well-defined bioconjugates. nih.govrsc.org
| Activated Ester | Relative Hydrolytic Stability | Optimal pH for Amine Reaction | Implications for Yield |
| TFP Ester | Higher | 7.5 - 8.0 | Higher potential yield due to lower hydrolysis |
| NHS Ester | Lower | 7.0 - 9.0 | Yield can be compromised by hydrolysis, especially at higher pH |
| General comparison based on available literature. nih.govresearchgate.netwindows.net |
Influence of Steric and Electronic Factors on this compound Reactivity
The reactivity of this compound, a homobifunctional crosslinker, is fundamentally governed by the interplay of steric and electronic properties inherent in its molecular structure. These factors dictate the rate and efficiency of its conjugation reactions, primarily with nucleophiles such as primary amines. The molecule consists of two key components: the poly(ethylene glycol) (PEG) linker and the 2,3,5,6-tetrafluorophenyl (TFP) ester reactive groups. The PEG portion primarily contributes to steric considerations, while the TFP esters are responsible for the electronic effects that enable chemical reactions.
The TFP ester is an activated ester widely used for conjugating molecules to the primary and secondary amines found in biomolecules like proteins and peptides. lumiprobe.com The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a stable amide bond and the release of 2,3,5,6-tetrafluorophenol (B1216870) as a byproduct. broadpharm.comthieme-connect.com
Electronic Influence of the Tetrafluorophenyl (TFP) Ester
The high reactivity of the TFP ester is a direct result of the strong electron-withdrawing nature of the tetrafluorinated phenyl ring. The four fluorine atoms, being highly electronegative, pull electron density away from the phenyl ring and, by extension, from the carbonyl carbon of the ester. This inductive effect makes the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by nucleophiles like the amino groups of proteins. broadpharm.comthieme-connect.com
Compared to other common activated esters, such as N-hydroxysuccinimide (NHS) esters, TFP esters exhibit distinct reactivity profiles. While some studies suggest TFP esters are as reactive as NHS esters, others indicate they may be slightly less reactive toward amines but demonstrate superior hydrolytic stability, particularly at the basic pH conditions often required for amine labeling. lumiprobe.comthieme-connect.comlumiprobe.com This enhanced stability against spontaneous hydrolysis in aqueous media is a key advantage, as it minimizes the loss of the reactive ester to a competing side reaction, leading to more efficient and reproducible conjugation outcomes. broadpharm.comnih.govthermofisher.cn The byproduct of the TFP ester reaction, tetrafluorophenol, is also less nucleophilic than the N-hydroxysuccinimide released from NHS esters, reducing the potential for it to interfere with the desired reaction. thieme-connect.com
The table below summarizes findings from a comparative study on the reactivity and stability of different activated esters.
| Activated Ester | Relative Reactivity with (2-phenylethyl)amine | Order of Hydrolytic Stability |
|---|---|---|
| 1-NHS | Highest | 1 (Most Stable) |
| 1-PFP | Slightly less reactive than 1-NHS, more reactive than 1-TFP | 2 |
| 1-TFP | Less reactive than 1-NHS and 1-PFP | 3 |
| 1-SePh | Less reactive than 1-TFP | 4 |
| 1-PNP | Least Reactive | 5 (Least Stable) |
Data adapted from a study comparing various activated esters. thieme-connect.com
Another study comparing the hydrolysis rates of TFP and NHS esters on a self-assembled monolayer (SAM) surface provided the following data.
| Surface | pH | Rate Constant (k') (s⁻¹) | Half-Reaction Time (t½) (min) |
|---|---|---|---|
| TFP-SAM | 7.0 | 5.8 x 10⁻⁶ | 1992 |
| 8.0 | 1.8 x 10⁻⁵ | 642 | |
| 10.0 | 1.1 x 10⁻⁴ | 105 | |
| NHS-SAM | 7.0 | 1.2 x 10⁻⁵ | 963 |
| 8.0 | 3.9 x 10⁻⁵ | 296 | |
| 10.0 | 3.1 x 10⁻⁴ | 37 |
This table shows that under these experimental conditions, the TFP ester is more resistant to hydrolysis than the NHS ester at all tested pH levels. nih.gov
Steric Influence of the PEG13 Linker
The this compound molecule incorporates a long, flexible poly(ethylene glycol) spacer arm containing 13 ethylene (B1197577) glycol units. This PEG chain plays a crucial role in mitigating steric hindrance during conjugation reactions. thermofisher.combroadpharm.com When conjugating molecules, especially large biomolecules like antibodies or enzymes, the reactive sites can be located in sterically crowded environments.
The key steric contributions of the PEG13 linker are:
Flexibility and Reach: The PEG chain is highly flexible and hydrophilic, allowing the terminal TFP esters to have a wide range of motion. thermofisher.comnih.gov This flexibility enables the reactive groups to orient themselves optimally to access nucleophilic sites on a target molecule that might otherwise be inaccessible due to steric clashes. rsc.org
Reduced Steric Shielding: The length of the PEG13 spacer provides significant distance between the two TFP esters and between the conjugated molecules. This separation minimizes steric interference that could otherwise hinder the reaction or affect the biological activity of the conjugated partners. acs.org
Research has shown that the length and architecture of PEG linkers can be systematically varied to modulate payload release from bioconjugates, underscoring the importance of the linker's steric properties in controlling reactivity and subsequent biological function. acs.org The flexible nature of PEG chains can provide surface treatment or bioconjugation without significant steric hindrance. thermofisher.com
Applications of Bis Peg13 Tfp Ester in Contemporary Academic Research
Advanced Bioconjugation Strategies Utilizing Bifunctional PEG Linkers
The bifunctional nature of Bis-PEG13-TFP ester allows for its use in a range of bioconjugation applications, from the modification of proteins and peptides to the functionalization of nucleic acids. The PEG component of the linker can improve the solubility and pharmacokinetic properties of the resulting bioconjugates, while the TFP esters provide a reliable method for covalent attachment to amine-containing molecules.
Site-Selective and Random Conjugation to Model Proteins and Peptides for Research
This compound is utilized in the PEGylation of proteins and peptides, a process that can enhance their therapeutic properties. broadpharm.com The TFP esters react with primary amines, such as the N-terminal amine and the epsilon-amine of lysine (B10760008) residues, to form stable amide bonds. precisepeg.com
Random Conjugation: In this approach, the reaction conditions are controlled to allow the linker to react with multiple available amine groups on the protein surface. This results in a heterogeneous mixture of PEGylated proteins with varying numbers of PEG chains attached at different positions. This method is often used in initial studies to assess the general effects of PEGylation on a protein's activity and stability.
Site-Selective Conjugation: More precise control over the conjugation reaction can achieve site-selective modification. By controlling the pH of the reaction, it is possible to preferentially target the N-terminal alpha-amine over the epsilon-amines of lysine residues, due to the difference in their pKa values. nih.gov This approach is crucial for preserving the biological activity of the protein, especially if lysine residues are located in or near the active site. The ability to generate a more homogeneous product is a significant advantage of site-selective conjugation.
Below is a table summarizing the key differences between these two conjugation strategies:
| Feature | Site-Selective Conjugation | Random Conjugation |
| Reaction Control | High | Low |
| Product Homogeneity | High | Low |
| Preservation of Bioactivity | Generally High | Variable |
| Primary Target | Specific amine group (e.g., N-terminus) | Multiple available amine groups |
| Typical Application | Development of therapeutic proteins with optimized properties | Initial screening and proof-of-concept studies |
Functionalization of Amine-Modified Oligonucleotides and Nucleic Acid Constructs
The functionalization of oligonucleotides is critical for their use in various diagnostic and therapeutic applications. researchgate.net Amine-modified oligonucleotides, which have a primary amine group incorporated at a specific position (e.g., the 5' or 3' end), can be readily conjugated using this compound. precisepeg.comnih.gov The TFP ester reacts with the amine group to form a stable amide linkage, attaching the PEG linker to the oligonucleotide. nih.gov
This bifunctional linker allows for the subsequent attachment of other molecules, such as fluorescent dyes, quenching agents, or other biomolecules, to the other end of the PEG chain. This strategy is employed in the construction of complex nucleic acid-based probes and sensors. The hydrophilic PEG spacer can also improve the solubility and reduce the non-specific binding of the modified oligonucleotides.
Development of Bioconjugates for Mechanistic Biological Probes and Imaging Agents
The ability to link two different molecules makes this compound a useful tool for creating novel biological probes and imaging agents. For instance, it can be used to conjugate a targeting moiety (e.g., a peptide or a small molecule that binds to a specific receptor) to a reporter molecule (e.g., a fluorescent dye or a contrast agent for imaging).
The general scheme for such a synthesis involves a two-step process:
Reaction of one TFP ester of this compound with the targeting moiety.
Purification of the intermediate, followed by reaction of the second TFP ester with the reporter molecule.
This modular approach allows for the creation of a wide range of probes for studying biological processes and for in vivo imaging applications. The PEG linker in these constructs can help to improve the pharmacokinetic properties of the probe, leading to longer circulation times and better target accumulation.
Rational Design and Synthesis of Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. precisepeg.com A typical PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. nih.govnih.gov
Integration of this compound as a Linker for E3 Ligase and Target Protein Ligands in PROTAC Constructs
This compound can be employed as a linker in the synthesis of PROTACs. jenkemusa.combiochempeg.com The synthesis of a PROTAC using this linker typically involves a stepwise conjugation of the E3 ligase ligand and the target protein ligand to the two TFP ester ends of the molecule. This approach allows for the modular assembly of PROTACs with different combinations of ligands and can facilitate the rapid generation of a library of compounds for screening and optimization. nih.govbiochempeg.com The PEG nature of the linker can enhance the solubility and cell permeability of the resulting PROTAC molecule. biochempeg.com
Investigation of PEG Spacer Length and Flexibility on PROTAC Assembly and Degradation Pathways in Research Models
The length and flexibility of the linker are critical parameters in PROTAC design, as they influence the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. precisepeg.comresearchgate.net The 13-unit PEG chain of this compound provides a specific length and degree of flexibility to the PROTAC construct.
In research settings, a series of PROTACs with varying PEG linker lengths are often synthesized to empirically determine the optimal linker length for a given target protein and E3 ligase pair. nih.govresearchgate.net This systematic variation allows researchers to investigate how the distance between the two ligands affects the efficiency of ternary complex formation and subsequent target protein ubiquitination and degradation. researchgate.net The flexibility of the PEG chain can also play a role in allowing the two ligands to adopt an optimal orientation for productive ternary complex formation. researchgate.net
The table below illustrates the potential impact of PEG spacer length on PROTAC efficacy based on general research findings:
| Linker Length | Potential Impact on Ternary Complex Formation | Potential Impact on Target Degradation |
| Too Short | May lead to steric hindrance and prevent the formation of a stable ternary complex. researchgate.net | Inefficient or no degradation. researchgate.net |
| Optimal Length | Allows for favorable protein-protein interactions and stable ternary complex formation. | Efficient ubiquitination and degradation of the target protein. |
| Too Long | May result in a less stable or non-productive ternary complex due to excessive flexibility. researchgate.net | Reduced degradation efficiency. researchgate.net |
Methodologies for Constructing PROTAC Libraries and Screening Platforms Using TFP Esters
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the cell's ubiquitin-proteasome system. nih.gov These molecules consist of a ligand for the target protein and another for the E3 ligase, connected by a chemical linker. nih.gov The nature of this linker is critical for the efficacy of the PROTAC. This compound serves as a homobifunctional linker building block in the synthesis of PROTACs. broadpharm.com
The construction of PROTAC libraries for screening purposes often involves parallel synthesis, where a variety of linkers are combined with different target ligands and E3 ligase binders. The use of 2,3,5,6-tetrafluorophenyl (TFP) esters in this process provides a robust method for coupling the linker to amine-containing ligands. TFP esters readily react with primary amines to form stable amide bonds. nih.gov This reaction is a key step in assembling the final PROTAC molecule.
Methodologies for library construction using TFP esters leverage their reactivity and improved stability compared to other activated esters, such as N-hydroxysuccinimide (NHS) esters. nih.gov The general approach involves synthesizing or obtaining a set of linkers, like this compound, and reacting them in parallel with a collection of amine-functionalized ligands. sigmaaldrich.comsynmedchem.com This strategy allows for the rapid generation of a diverse library of PROTACs where linker length, composition, and attachment points can be systematically varied to optimize the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.govsynmedchem.com The hydrophilic polyethylene (B3416737) glycol (PEG) chain of the this compound also enhances the aqueous solubility of the resulting PROTAC molecule. broadpharm.com
Engineering of Polymeric Materials and Hydrogel Scaffolds for Research Applications
This compound is a homobifunctional crosslinking agent, meaning it has two identical reactive groups—the TFP esters—at either end of a flexible PEG spacer. broadpharm.com This structure makes it an effective tool for the formation of hydrogels, which are three-dimensional networks of hydrophilic polymers capable of absorbing large amounts of water. In the context of PEG-based hydrogels, this compound can covalently link polymer chains that possess nucleophilic groups, most commonly primary amines (-NH2).
The crosslinking reaction occurs when the TFP esters react with amine groups on two separate polymer chains, forming stable amide bonds. nih.govbroadpharm.com This process connects the individual polymer chains, creating the interconnected network structure characteristic of a hydrogel. For example, this compound can be used to crosslink amine-terminated PEG polymers or to incorporate PEG linkers into hydrogels made from natural polymers rich in amine groups, such as gelatin. mdpi.com The properties of the resulting hydrogel—such as its mechanical strength, swelling ratio, and degradation rate—can be tuned by varying the concentration of the crosslinker and the polymer. mdpi.com The long, hydrophilic PEG13 chain of the crosslinker helps to ensure the biocompatibility and water-swelling capacity of the hydrogel matrix. mdpi.com
Stimuli-responsive polymers, or "smart" polymers, undergo significant changes in their physical or chemical properties in response to small changes in their environment, such as pH, temperature, or light. mdpi.comnih.gov These materials are of great interest for controlled release studies, as they can be designed to release an encapsulated substance at a specific time or location. kinampark.commdpi.com
For instance, a pH-responsive hydrogel can be synthesized by using this compound to crosslink a polymer that contains pH-sensitive groups, such as carboxylic acids or amines. mdpi.com At a certain pH, these groups will ionize, causing a change in the electrostatic repulsion within the network. This can lead to a change in the hydrogel's swelling behavior, thereby modulating the release of a trapped molecule. mdpi.commdpi.com Therefore, the role of the TFP ester is to provide the structural integrity of the polymer network, which then exhibits responsive behavior based on the functionality of the main polymer chains.
The development of effective biosensors often relies on the stable attachment of probe biomolecules, such as DNA or proteins, to a solid substrate. mdpi.comnih.gov Covalent immobilization is a preferred method as it creates a permanent and stable linkage. TFP esters are highly effective reagents for this purpose, reacting with amine groups present on most biomolecules to form a durable amide bond. nih.gov
The process involves functionalizing a surface (e.g., gold, glass, or a polymer) with TFP esters. One end of the this compound can be attached to the surface, leaving the other TFP ester available to react with an amine-modified biomolecule. Research has shown that TFP esters are a superior alternative to the more commonly used NHS esters for surface functionalization. nih.gov TFP esters exhibit significantly greater stability against hydrolysis, especially under the basic pH conditions that can improve coupling efficiency. nih.gov This enhanced stability leads to a higher surface density of immobilized biomolecules and more reproducible results. nih.gov The PEG linker serves to distance the biomolecule from the surface, which can improve its accessibility and maintain its biological activity. nih.gov
| Parameter | Condition | NHS-Ester SAM | TFP-Ester SAM |
|---|---|---|---|
| Hydrolysis Half-Life (minutes) | pH 7.0 | ~74 | ~141 |
| pH 8.0 | ~20 | ~60 | |
| pH 10.0 | ~4 | ~39 | |
| Hybridization Density (molecules/cm²) at pH 10 | - | 1.1 (± 0.2) x 10¹² | 5.0 (± 0.3) x 10¹² |
| Spot Radius (µm) for 0.3 µL spots at pH 7 | - | ~790 | ~690 |
High-density microarrays are powerful tools for screening thousands of biological interactions simultaneously on a single chip. utoronto.caharvard.edu The fabrication of these arrays requires precise and efficient immobilization of probes (like DNA or proteins) in discrete, small spots. researchgate.net The choice of surface chemistry is critical to achieving the high density and quality required for reliable screening.
The use of TFP esters for probe immobilization offers significant advantages in the fabrication of high-density microarrays. nih.gov Due to their higher stability and coupling efficiency compared to NHS esters, TFP-functionalized surfaces result in more uniform spots and lower background fluorescence. nih.gov A key factor in achieving high density is the size of the individual spots. The more hydrophobic nature of the TFP-terminated surface helps to confine the spotted aqueous solution of biomolecules, leading to smaller spot radii. nih.gov For example, research has demonstrated that on a 1.0 cm² surface, the smaller spot size enabled by TFP chemistry could allow for a 32% increase in the number of spots compared to an NHS surface. nih.gov This ability to create smaller, more uniform features is essential for manufacturing arrays with a higher density of probes, thus enabling more extensive parallel biological screening. google.com
Surface Functionalization of Research Substrates and Nanoparticles
Development of Novel Research Reagents and Advanced Analytical Tools
In the realm of academic research, the ability to create customized reagents and analytical tools is paramount for investigating complex biological systems. This compound and its analogues serve as foundational components in this endeavor, enabling the synthesis of bespoke conjugates for a variety of applications, from immunoassays to advanced biosensing platforms.
The primary application of this compound in this context is as a homobifunctional crosslinker to covalently link two biomolecules. For instance, it can be used to create protein-protein conjugates, such as linking an enzyme to an antibody for use in an enzyme-linked immunosorbent assay (ELISA). The PEG spacer in such a conjugate helps to maintain the biological activity of both proteins by providing a flexible linkage that minimizes steric hindrance.
Furthermore, the principles of using long-chain, homobifunctional TFP esters are being applied in the functionalization of surfaces for the development of advanced analytical tools like biosensors. While specific research detailing the use of this compound is emerging, a study on homobifunctional cross-linkers with TFP esters for protein conjugation illustrates the practical application of this chemical class. In this research, various proteins were successfully conjugated with small molecules, demonstrating the efficiency of TFP esters in creating stable linkages under mild conditions thieme-connect.com.
Another key area of development is in the functionalization of nanoparticles for diagnostic purposes. By using a linker like this compound, researchers can attach antibodies or other targeting molecules to the surface of gold or magnetic nanoparticles. These functionalized nanoparticles can then be used in highly sensitive diagnostic assays. The PEG linker plays a crucial role in preventing the aggregation of the nanoparticles and reducing non-specific interactions with other components in a biological sample.
The development of more sensitive and specific analytical methods often relies on the ability to control the assembly of molecules on a surface. For example, in Surface Plasmon Resonance (SPR) biosensors, the surface of a sensor chip is often coated with a layer of molecules that can specifically capture an analyte of interest. Homobifunctional crosslinkers with PEG spacers are instrumental in creating these surfaces. The use of a PEG layer can significantly reduce non-specific binding to the sensor surface, thereby improving the signal-to-noise ratio of the measurement.
Detailed research findings from a study on a reactive PEG layer for SPR sensing highlight the importance of the PEG chain in minimizing non-specific adsorption. While this study did not use a TFP ester, it demonstrates the principle of using a PEG layer to create a surface that is resistant to non-specific protein binding, which is a key feature of reagents like this compound. The findings showed that a densely packed PEG layer dramatically reduced non-specific protein adsorption, leading to a very high signal-to-noise ratio in the detection of the target analyte nih.gov.
The following table summarizes the key characteristics and potential applications of this compound in the development of research reagents and analytical tools, based on the properties of this class of compounds.
| Property | Advantage in Research Applications | Example Application |
| Homobifunctional TFP Esters | Efficiently crosslinks molecules with primary amines; more stable in aqueous solutions than NHS esters, leading to higher conjugation yields. | Creating antibody-enzyme conjugates for ELISA with improved stability and performance. |
| PEG13 Spacer | Increases water solubility of conjugates; provides a flexible linkage that can help maintain the biological activity of linked molecules; reduces non-specific binding. | Functionalizing the surface of SPR sensor chips to minimize background noise and improve detection sensitivity. |
| Defined Chain Length | Allows for precise control over the distance between linked molecules. | Optimizing the orientation and accessibility of antibodies immobilized on a surface for maximal antigen binding. |
While comprehensive studies specifically utilizing this compound are still being published, the foundational chemistry of TFP esters and the well-established benefits of PEG linkers provide a strong basis for its growing importance in academic research. The ability to synthesize novel molecular constructs with enhanced stability, solubility, and specificity positions this compound as a valuable asset for the next generation of research reagents and analytical tools.
Analytical and Characterization Techniques in Research Utilizing Bis Peg13 Tfp Ester
Spectroscopic Methods for Structural Confirmation and Conjugation Verification
Spectroscopic techniques are fundamental in the study of Bis-PEG13-TFP ester and its conjugates, providing detailed information on chemical structure, purity, and the success of conjugation reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Structure Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. ¹H and ¹³C NMR spectra provide definitive confirmation of the molecule's chemical structure by revealing the precise arrangement of hydrogen and carbon atoms. The characteristic signals of the polyethylene (B3416737) glycol (PEG) backbone, the terminal succinimidyl groups, and the tetrafluorophenyl (TFP) esters can be identified and integrated to confirm the compound's identity.
Furthermore, NMR is a powerful tool for assessing the purity of the linker. Quantitative NMR (qNMR) can be employed to determine the absolute purity of a sample by comparing the integral of an analyte's resonance to that of a certified internal standard of known concentration. ox.ac.uk This method allows for a direct measurement of purity by weight, even if impurities are not directly observable in the NMR spectrum. ox.ac.uk In research, the combination of NMR with high-resolution mass spectrometry (HRMS) provides a comprehensive characterization of the drug-linker molecule before conjugation. enovatia.com The analysis of NMR spectra helps in identifying any structural isomers or residual starting materials, ensuring the quality of the linker used in subsequent experiments. researchgate.net
| Property | Value | Source |
| Compound Name | This compound | broadpharm.com |
| Molecular Formula | C₄₂H₅₈F₈O₁₇ | broadpharm.com |
| Molecular Weight | 986.9 g/mol | broadpharm.com |
| Purity | ≥95% - 98% | broadpharm.comaxispharm.com |
Mass Spectrometry (MS) for Characterization of Conjugates and Reaction Products
Mass spectrometry (MS) is indispensable for the characterization of bioconjugates formed using this compound. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is used to verify the successful conjugation of the linker to a target molecule, such as a protein or antibody. enovatia.com The primary confirmation comes from the detection of a mass increase in the target molecule that corresponds to the molecular weight of the attached this compound linker.
MS analysis is crucial for determining the drug-to-antibody ratio (DAR) in the production of antibody-drug conjugates (ADCs). enovatia.com Deconvolution of the mass spectrum of an intact ADC allows for the determination of the average number of linkers attached to the antibody. enovatia.com More advanced techniques, such as tandem mass spectrometry (MS/MS), can provide information on the specific sites of conjugation on the protein backbone through peptide mapping analysis. enovatia.com Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are also utilized to confirm the number of molecules attached per conjugate. epo.org This level of detailed characterization is essential for ensuring the consistency and efficacy of the final bioconjugate.
Chromatographic Separation and Analysis for Reaction Monitoring and Product Isolation
Chromatographic methods are vital for both monitoring the progress of conjugation reactions and for purifying the final products.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purification
High-Performance Liquid Chromatography (HPLC) is a versatile tool used extensively in research involving this compound. It is employed for at-line reaction monitoring to track the consumption of reactants and the formation of the desired conjugate over time. nih.govfrontiersin.org This allows researchers to optimize reaction conditions, such as incubation time and reactant ratios, to maximize the yield and purity of the product. nih.gov
Preparative HPLC is a standard method for the purification of the final conjugate from the crude reaction mixture. google.com By selecting appropriate columns (e.g., reversed-phase C18) and gradient conditions, it is possible to separate the desired bioconjugate from unreacted starting materials, excess linker, and other byproducts. google.com The purity of the collected fractions can then be assessed using analytical HPLC, ensuring a high-quality product for further studies.
Size Exclusion Chromatography (SEC) for Assessment of Conjugate Homogeneity and Molecular Weight Distribution
Size Exclusion Chromatography (SEC) is a critical technique for assessing the homogeneity and molecular weight distribution of bioconjugates. SEC separates molecules based on their hydrodynamic radius, effectively distinguishing between the desired monomeric conjugate, unreacted molecules, and higher-molecular-weight aggregates. epo.orggoogle.com
In the context of antibody conjugates, SEC is used to quantify the percentage of monomeric species and to detect the presence of aggregates, which can impact the efficacy and safety of a therapeutic product. epo.org The analysis involves integrating the peak corresponding to the main conjugate and comparing it to the peaks of aggregates or fragments. google.com This method is also used as a purification step to isolate the desired conjugate from smaller molecules like excess or hydrolyzed linkers. googleapis.com
| Technique | Application in this compound Research | Key Findings/Purpose |
| NMR Spectroscopy | Structural confirmation and purity assessment of the linker. ox.ac.uk | Elucidates chemical structure, verifies functional groups, and quantifies purity using an internal standard. ox.ac.ukresearchgate.net |
| Mass Spectrometry (MS) | Verification of conjugation and characterization of the final product. enovatia.com | Confirms mass of the conjugate, determines degree of labeling (e.g., DAR), and identifies conjugation sites. enovatia.commdpi.com |
| HPLC | Monitoring of reaction kinetics and purification of the conjugate. nih.govgoogle.com | Tracks reactant consumption and product formation to optimize yield; isolates the pure conjugate from reaction mixtures. nih.govfrontiersin.org |
| SEC | Analysis of conjugate homogeneity and removal of aggregates. epo.orggoogle.com | Separates monomeric conjugate from aggregates and unreacted species, assessing molecular weight distribution. epo.orgnih.gov |
Quantitative Analysis of Conjugation Efficiency and Degree of Labeling in Research Experiments
Quantifying the efficiency of the conjugation reaction and determining the degree of labeling (DOL) are essential for characterizing the final product and ensuring batch-to-batch consistency. The DOL refers to the average number of linker molecules conjugated to each target molecule (e.g., protein or antibody).
Several methods are used for this quantitative analysis. A common approach involves UV/Vis spectrophotometry. If the linker or an attached molecule has a unique absorbance wavelength, the DOL can be calculated using the Beer-Lambert law. For antibody conjugates, the concentration of the protein is determined by its absorbance at 280 nm, and the concentration of the attached molecule is measured at its specific maximum absorbance. A correction factor is often applied to the A280 reading to account for the absorbance contribution of the attached molecule at that wavelength. thermofisher.com
Mass spectrometry provides a more direct and precise measurement of the DOL, often referred to as the drug-to-antibody ratio (DAR) in ADC research. mdpi.com By analyzing the mass spectrum of the intact conjugate, a distribution of species with different numbers of attached linkers can be observed, allowing for the calculation of an average DOL. enovatia.com
The efficiency of the labeling reaction itself can be influenced by factors such as the concentration of the protein and the molar ratio of the linker to the protein used in the reaction. biotium.com For instance, labeling efficiency is generally higher at increased protein concentrations. biotium.com These quantitative analyses are crucial for understanding the reaction and producing well-defined bioconjugates. plos.org
Future Directions and Emerging Research Avenues for Bis Peg13 Tfp Ester
Exploration in the Development of Multi-Functional Molecular Architectures for Complex Biological Systems
The utility of Bis-PEG13-TFP ester as a linker is expected to expand into the construction of highly complex, multi-functional molecular architectures designed to interact with intricate biological systems. The defined length of the PEG chain and the reactivity of the TFP esters make it a valuable tool for precisely controlling the spatial arrangement of multiple molecular components.
Future research will likely focus on its use in developing next-generation therapeutic and diagnostic agents. For instance, in the realm of targeted therapies, this linker could be employed to assemble conjugates comprising a targeting moiety (e.g., an antibody or aptamer), a therapeutic payload (e.g., a small molecule drug or a biologic), and a stabilizing or imaging agent. The length of the PEG13 chain is crucial in these constructs, as it can influence the solubility, stability, and pharmacokinetic profile of the final conjugate. The configuration of the PEG linker, whether linear or branched, has been shown to significantly impact the stability and in vivo performance of antibody-drug conjugates (ADCs).
Furthermore, the homobifunctional nature of this compound allows for the creation of multimeric protein complexes or clustered targeting ligands. Such structures can enhance binding avidity to cell surface receptors, a critical factor in modulating cellular signaling pathways. Research into PROTACs (Proteolysis Targeting Chimeras) and ADCs will continue to benefit from well-defined PEG linkers, where the linker length affects the stability of the crucial ternary complex formation. biochempeg.combiochempeg.com
Integration with Orthogonal Chemical Reactions for Selective Functionalization
A significant avenue of future research lies in the integration of this compound's amine-reactive chemistry with a diverse array of orthogonal chemical reactions. This approach will enable the stepwise and selective functionalization of molecules, leading to the creation of highly defined and complex bioconjugates. The superior stability of TFP esters compared to N-hydroxysuccinimide (NHS) esters, particularly their increased resistance to spontaneous hydrolysis at basic pH, makes them more reliable partners in multi-step synthetic strategies. lumiprobe.comwikipedia.orgacs.org
One promising strategy involves combining active ester chemistry with copper-free click chemistry, such as the strain-promoted alkyne-azide cycloaddition (SPAAC). For example, a biomolecule could first be reacted with one of the TFP esters of this compound. The other TFP ester could then be functionalized with a molecule containing a strained alkyne. This intermediate can then be selectively reacted with an azide-modified component, allowing for the precise assembly of three distinct molecules. This dual-functionalization approach is being explored for creating sophisticated nanostructured biointerfaces and multifunctional nanoparticles. utwente.nlnih.gov
Other orthogonal reactions that could be paired with TFP ester chemistry include Staudinger ligation, oxime/hydrazone formation, and inverse electron-demand Diels-Alder reactions. wikipedia.orgnih.govnih.gov The ability to perform these reactions under physiological conditions without interfering with native biochemical processes is a key advantage. wikipedia.org The choice of orthogonal reaction can be tailored to the specific functional groups present on the molecules to be conjugated, offering a modular approach to building complex molecular systems.
Below is a table comparing various bioorthogonal reactions that could potentially be used in conjunction with TFP ester chemistry:
| Reaction | Reactive Groups | Key Advantages | Potential Considerations |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Strained Alkyne + Azide | Copper-free, highly bioorthogonal, fast kinetics. | Size of cyclooctyne groups. |
| Staudinger Ligation | Azide + Phosphine | Highly selective, first bioorthogonal reaction developed. | Slow reaction rates, potential oxidation of phosphines. |
| Oxime/Hydrazone Ligation | Aldehyde/Ketone + Aminooxy/Hydrazine | Reversible under certain conditions, useful for dynamic systems. | Slower kinetics than click chemistry, potential for aniline catalysis. |
| Inverse Electron-Demand Diels-Alder (IEDDA) | Tetrazine + Strained Alkene/Alkyne | Extremely fast reaction rates, highly selective. | Potential for side reactions of some dienophiles. |
Advanced Materials Science Applications Beyond Conventional Hydrogels
While PEG-based crosslinkers are foundational in hydrogel development for tissue engineering and drug delivery, future applications of this compound are anticipated to extend into more advanced areas of materials science. The ability of this molecule to form stable crosslinks imparts valuable properties to polymeric materials.
One emerging area is the development of self-healing materials . By incorporating this compound into polymer networks with reversible bonds, such as hydrogen bonds or disulfide linkages, materials can be designed to autonomously repair damage. The PEG chains can enhance the mobility and adhesion at the fracture interface, facilitating the healing process. rsc.orgresearchgate.netrsc.orgsigmaaldrich.com
Another promising direction is the creation of smart surfaces and sensors . PEG brushes can be grafted onto surfaces using linkers like this compound to create bio-inert coatings that resist protein adsorption. creativepegworks.com Furthermore, these surfaces can be functionalized to respond to specific stimuli. For example, research has shown that PEG brushes on porous surfaces can exhibit conformational changes in response to carbon dioxide, indicating potential for sensor applications. researchgate.net The ability to create dual-functionalized surfaces by combining TFP ester chemistry with other reactions opens up possibilities for creating complex interfacial architectures with tailored properties for applications in biosensing and cell guidance. nih.govmit.edu
The principles of using PEG linkers in material science are also being explored in fields such as nanoelectronics and soft robotics . The controlled assembly of nanoparticles and the creation of flexible, tough, and 3D-printable polymer gels (PEGs) are active areas of research where bifunctional linkers play a crucial role. nih.gov
Computational Modeling of Reactivity, Conformational Dynamics, and Interaction Profiles within this compound Conjugates
Computational modeling, particularly molecular dynamics (MD) simulations, will be an indispensable tool in predicting and understanding the behavior of this compound and its conjugates. These simulations provide atomic-level insights that can guide the rational design of new molecular architectures and materials.
Reactivity Modeling: Quantum mechanics calculations, such as Density Functional Theory (DFT), can be used to model the reaction mechanism of TFP esters with primary amines and to predict their reactivity and stability compared to other activated esters. Such studies can elucidate the factors that contribute to the enhanced hydrolytic stability of TFP esters, aiding in the optimization of reaction conditions. nih.gov Computational models can also predict the likelihood of success for novel chemical syntheses, saving significant time and resources in the lab.
Interaction Profiles: A key application of computational modeling is to understand how PEGylation affects the interaction of a molecule with its environment. MD simulations can reveal how the PEG chain shields a drug molecule from plasma proteins, influences the stability of liposomes, or modulates the binding affinity of a ligand to its receptor. nih.govnih.gov This information is critical for the rational design of drug delivery systems with optimized pharmacokinetic and pharmacodynamic properties. nih.govresearchgate.net
The integration of these computational approaches will accelerate the development of novel applications for this compound, allowing for a more predictive and less empirical approach to designing complex molecular systems.
Q & A
Q. What ethical and data management considerations apply when sharing experimental data on this compound conjugation efficiency in public repositories?
- Methodological Answer : Adhere to GDPR and FAIR principles (Findable, Accessible, Interoperable, Reusable). Implement de-identification for datasets containing proprietary synthesis protocols. Use repositories like Zenodo or Figshare with CC-BY licenses. Document metadata using ISA-Tab standards to ensure reproducibility .
Key Methodological Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
